molecular formula C17H13NO4 B2945011 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 87872-57-9

8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2945011
CAS RN: 87872-57-9
M. Wt: 295.294
InChI Key: BAWGJERTTNYKTJ-UHFFFAOYSA-N
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Description

“8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . The presence of the chromene-3-carboxamide motif is crucial for the enzymatic activity .


Synthesis Analysis

The synthesis of coumarin-3-carboxamide derivatives, including “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involves several routes . A series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities .


Molecular Structure Analysis

The molecular structure of “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is characterized by the presence of a chromene-3-carboxamide motif . The name chromene is applied to both the 2H- and 4H-form of the molecule, where 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .

Scientific Research Applications

Crystal Structure and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives exhibit notable crystal structures and polymorphism. These compounds show distinct crystallization in various space groups, suggesting a potential for diverse molecular interactions and applications in crystallography (Reis et al., 2013).

Synthetic Methods

Rapid synthetic methods have been developed for compounds like 4-oxo-4H-chromene-3-carboxylic acid, which is an important intermediate in the synthesis of biologically active compounds. This showcases the role of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives in facilitating efficient synthetic routes for complex molecules (Zhu et al., 2014).

GPR35 Agonist

Derivatives of 8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. This highlights their potential in understanding the receptor's physiological role and drug development (Funke et al., 2013).

Fluorescence and Photoluminescence

Certain derivatives exhibit excellent fluorescence and photoluminescence properties in both solution and solid states. This suggests their use in the development of fluorescent materials and molecular probes (Shi et al., 2017).

Antioxidant and Antibacterial Agents

4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives have shown promising antioxidant and antibacterial activities. This indicates the potential of these compounds in pharmaceutical applications (Subbareddy & Sumathi, 2017).

Water-Soluble Fluorescent Probes

Water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates derived from these compounds have been used as fluorescent probes for detecting Fe3+ in water solutions, demonstrating their utility in environmental and biological sensing applications (Shi & Zhang, 2020).

Biological Evaluation

Derivatives have been synthesized and evaluated for their biological properties, including antibacterial activity. This underscores the significance of these compounds in developing new therapeutic agents (Ramaganesh et al., 2010).

Molecular and Supramolecular Structures

Detailed molecular and supramolecular structure analysis of these compounds has been performed, providing valuable information for the development of selective adenosine receptor ligands and MAO-B inhibitors (Reis et al., 2014).

Solvatochromism Studies

Studies on the solvatochromic properties of these compounds reveal their potential applications in developing materials with color-changing properties in response to solvent polarity changes (Chitreddy & Shanmugam, 2017).

Future Directions

The future directions for “8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide” could include further studies on its biological activities, particularly its potential anticancer activity . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

8-methoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWGJERTTNYKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Synthesis routes and methods

Procedure details

DIEA (0.044 mL, 0.25 mmol) was added to 7-methoxy-3-carboxy-coumarin (0.050 g, 0.23 mmol) and HATU (0.095 g, 0.25 mmol) in 1 mL of dimethylformamide (DMF) with constant stirring at room temperature until a clear solution resulted. Subsequently, aniline (0.021 g, 0.23 mmol) was added and allowed to react overnight, when a yellow solid precipitated out of solution. The precipitate was filtered and dried under suction and then in vacuo to give 0.055 g of 1541H in an 82% yield: LCMS (ESI) m/z 296 (MH+).
Name
Quantity
0.044 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.021 g
Type
reactant
Reaction Step Two

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